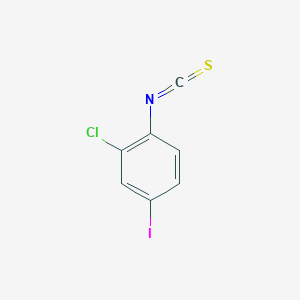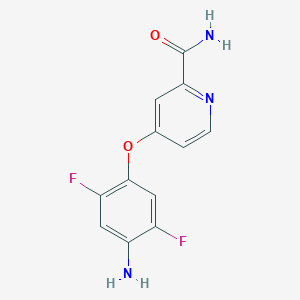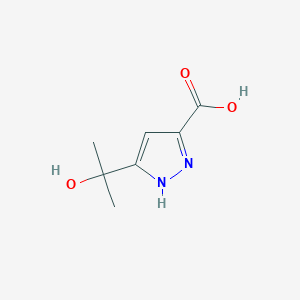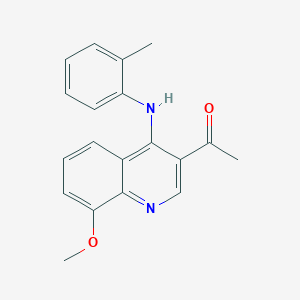
ethyl (2-fluoroethyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl (2-fluoroethyl) carbonate is an organic compound with the molecular formula C5H9FO3. It is a derivative of carbonic acid, where one of the ethyl groups is substituted with a 2-fluoroethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ethyl (2-fluoroethyl) carbonate can be synthesized through the reaction of 2-fluoroethanol with chloroethyl carbonate in the presence of a base such as pyridine. The reaction typically involves the following steps:
Preparation of 2-fluoroethanol: This can be achieved by reacting ethylene carbonate with potassium hydrogendifluoride in 1-methyl-2-pyrrolidinone.
Formation of Ethyl 2-fluoroethyl Carbonate: The 2-fluoroethanol is then reacted with chloroethyl carbonate in the presence of pyridine.
Industrial Production Methods
In industrial settings, the production of ethyl 2-fluoroethyl carbonate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
ethyl (2-fluoroethyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2-fluoroethanol and carbonic acid derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and thiols can react with ethyl 2-fluoroethyl carbonate in substitution reactions.
Acids and Bases: Hydrolysis can be catalyzed by acids or bases, depending on the desired reaction pathway.
Major Products
2-Fluoroethanol: A primary product of hydrolysis.
Substituted Carbonates: Products of substitution reactions with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
ethyl (2-fluoroethyl) carbonate has several applications in scientific research:
Electrolytes for Lithium-Ion Batteries: The compound is used as a solvent or co-solvent in electrolytes for lithium-ion batteries.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as high dielectric constants and low viscosities.
Chemical Synthesis: The compound serves as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Wirkmechanismus
The mechanism by which ethyl 2-fluoroethyl carbonate exerts its effects is primarily related to its chemical structure:
Molecular Targets: The fluorine atom in the 2-fluoroethyl group influences the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Carbonate: A non-fluorinated analogue used in similar applications but with different properties.
Ethyl Methyl Carbonate: Another carbonate ester with distinct physical and chemical properties.
Uniqueness
ethyl (2-fluoroethyl) carbonate is unique due to the presence of the fluorine atom, which imparts specific properties such as higher stability and conductivity in electrochemical applications. This makes it a valuable compound in the development of advanced materials and energy storage solutions .
Eigenschaften
CAS-Nummer |
10117-03-0 |
|---|---|
Molekularformel |
C5H9FO3 |
Molekulargewicht |
136.12 g/mol |
IUPAC-Name |
ethyl 2-fluoroethyl carbonate |
InChI |
InChI=1S/C5H9FO3/c1-2-8-5(7)9-4-3-6/h2-4H2,1H3 |
InChI-Schlüssel |
XLHKMGHXUXYDQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OCCF |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














